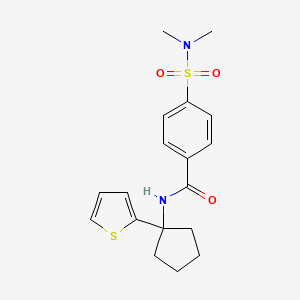
4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a useful research compound. Its molecular formula is C18H22N2O3S2 and its molecular weight is 378.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
4-(N,N-dimethylsulfamoyl)-N-(1-(thiophen-2-yl)cyclopentyl)benzamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic potential, focusing on various studies and findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a benzamide core with a thiophene group and a dimethylsulfamoyl moiety, which are critical for its biological activity.
Antitumor Activity
Recent studies have indicated that compounds containing thiophene rings exhibit significant antitumor activity. For example, derivatives of thiophenes have been synthesized and tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. The specific compound under review has shown effectiveness against HepG-2 (human liver cancer) and A-549 (human lung cancer) cell lines, with IC50 values comparable to standard chemotherapeutics like cisplatin .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Inhibition of DNA Methyltransferases : Similar compounds have been shown to inhibit DNA methyltransferases (DNMTs), particularly DNMT3A, which is implicated in tumorigenesis. The inhibition of these enzymes can lead to the reactivation of tumor suppressor genes .
- Induction of Apoptosis : The compound may induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death. This mechanism is crucial for the therapeutic efficacy of anticancer agents .
Pharmacokinetics
Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound. Preliminary data suggest that modifications to the chemical structure can enhance metabolic stability and bioavailability. For instance, certain derivatives have shown improved pharmacokinetic profiles in plasma and liver microsomes .
Case Studies
Several case studies have explored the efficacy and safety profile of compounds similar to this compound:
- Case Study on Anticancer Efficacy : In a study involving HepG-2 cells, the compound demonstrated an IC50 value of approximately 12 µM, indicating significant cytotoxicity compared to untreated controls. The study highlighted the compound's potential as a lead candidate for further development in cancer therapy .
- Molecular Docking Studies : Molecular docking simulations have been conducted to predict the binding affinity of this compound with target proteins involved in cancer progression. The results indicated favorable interactions with key targets such as dihydrofolate reductase (DHFR), which is critical for nucleotide synthesis .
Table 1: Biological Activity Summary
| Activity Type | Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Antitumor | HepG-2 | 12 | |
| Antitumor | A-549 | 15 | |
| DNMT Inhibition | DNMT3A | 0.9 |
Table 2: Structure-Activity Relationship
| Compound Variant | Modification Type | Observed Activity |
|---|---|---|
| Parent Compound | None | Baseline Activity |
| Variant A | Added thiophene group | Increased potency |
| Variant B | Dimethylsulfamoyl group | Enhanced stability |
Eigenschaften
IUPAC Name |
4-(dimethylsulfamoyl)-N-(1-thiophen-2-ylcyclopentyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-20(2)25(22,23)15-9-7-14(8-10-15)17(21)19-18(11-3-4-12-18)16-6-5-13-24-16/h5-10,13H,3-4,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGUCWRUZJZVJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2(CCCC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














